XVA143

Integrin Allosteric regulation Conformational change

XVA143 is the archetypal α/β I allosteric inhibitor for discerning LFA-1 mechanism studies. Unlike standard antagonists, it uniquely decouples firm adhesion from shear-enhanced rolling by inducing an intermediate-affinity extended conformation. It does not trigger unscheduled αLβ2 internalization or disrupt TCR/CD3 recycling, preserving upstream signaling fidelity. With potent dual LFA-1/Mac-1 blockade (IC50 <20 nM), it is the definitive tool for rigorous, reproducible translational pharmacology. Choose XVA143 to eliminate the confounding variables inherent in less selective inhibitors and ensure experimental precision.

Molecular Formula C25H21Cl2N3O8
Molecular Weight 562.4 g/mol
Cat. No. B1241291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXVA143
SynonymsXVA 143
XVA-143
XVA143
Molecular FormulaC25H21Cl2N3O8
Molecular Weight562.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CNC(=O)C2=CC(=C(C(=C2)Cl)C(=O)NC(CNC(=O)C3=CC(=CC(=C3)O)O)C(=O)O)Cl
InChIInChI=1S/C25H21Cl2N3O8/c26-18-7-14(23(35)28-10-12-2-1-3-15(31)4-12)8-19(27)21(18)24(36)30-20(25(37)38)11-29-22(34)13-5-16(32)9-17(33)6-13/h1-9,20,31-33H,10-11H2,(H,28,35)(H,29,34)(H,30,36)(H,37,38)/t20-/m0/s1
InChIKeyFZKFBGXSXUYBMX-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XVA143: A Distinctive α/β I Allosteric LFA-1 Inhibitor for Controlled Leukocyte Adhesion Studies


XVA143 (CAS 264275-77-6) is a small molecule α/β I-like allosteric antagonist of the integrin lymphocyte function-associated antigen-1 (αLβ2, LFA-1) [1]. Unlike traditional LFA-1 inhibitors that solely block adhesion, XVA143 uniquely inhibits firm adhesion while concurrently enhancing adhesion under shear flow and rolling conditions, both in vitro and in vivo [2]. It induces an extended, intermediate-affinity conformation of the integrin, distinguishing it from both α I allosteric inhibitors (e.g., LFA878) and monoclonal antibodies (e.g., efalizumab) [3].

Why LFA-1 Inhibitors Are Not Interchangeable: Critical Divergence in Biological Effect Profiles


LFA-1 inhibitors are often grouped by their common ability to block leukocyte adhesion, yet this broad categorization conceals critical functional differences with direct experimental implications. Systematic comparative studies reveal that inhibitors with distinct binding sites (α/β I allosteric, α I allosteric, or mAb) produce profoundly different biological outcomes, including divergent conformational induction, differential effects on receptor internalization, and disparate impacts on T-cell signaling pathways [1]. Specifically, XVA143 induces an intermediate-affinity extended conformation not seen with LFA878 or efalizumab, while efalizumab triggers unscheduled αLβ2 internalization and disrupts TCR/CD3 recycling—effects absent with XVA143 [1]. Consequently, substituting XVA143 with another in-class compound without rigorous validation risks introducing confounding biological variables that can compromise experimental reproducibility and translational relevance.

Quantitative Differentiators of XVA143 vs. LFA878, Efalizumab, and Statin-Derived Inhibitors


Conformational Induction: XVA143 Uniquely Generates an Intermediate-Affinity Extended State

XVA143 induces a distinct extended conformation of LFA-1 characteristic of an intermediate affinity state, an effect not observed with the α I allosteric inhibitor LFA878 or the anti-αLβ2 monoclonal antibody efalizumab [1]. This was demonstrated by increased exposure of activation epitopes and monitored via monoclonal antibody binding [2].

Integrin Allosteric regulation Conformational change

Divergent Effects on αLβ2 Receptor Internalization and Surface Expression

Efalizumab triggers unscheduled internalization of αLβ2 in CD4+ and CD8+ T cells, whereas XVA143 does not affect or only mildly reduces αLβ2 surface expression. LFA878 similarly does not affect surface expression [1].

Receptor trafficking Internalization Surface expression

Preservation of TCR/CD3 Recycling and ZAP70 Levels: Absence of Off-Target Signaling Interference

Efalizumab significantly disturbs the internalization/recycling of engaged TCR/CD3, leading to decreased ZAP70 expression levels. In contrast, XVA143 (and LFA878) do not affect TCR/CD3 recycling or reduce ZAP70 expression [1].

T-cell signaling TCR/CD3 ZAP70

Potent Inhibition of LFA-1-Mediated Firm Adhesion with Concurrent Enhancement of Shear Flow Rolling

XVA143 inhibits LFA-1-dependent firm adhesion while simultaneously enhancing adhesion in shear flow and rolling. In wild-type murine lymphocytes, 100 μM XVA143 induced a 50% increase in rolling fraction compared to vehicle-treated controls (from 27±5% to 41±7%) [1]. In contrast, a Fab fragment targeting the β2 I-like domain converts firm adhesion to rolling adhesion but does not enhance rolling [2].

Leukocyte adhesion Shear flow Rolling

Broad-Spectrum Integrin Inhibition vs. Statin-Derived LFA-1 Selectivity

Statin-derived LFA-1 inhibitors (e.g., lovastatin derivatives) exhibit high specificity for LFA-1 and do not affect other integrins such as Mac-1 (αMβ2). In contrast, XVA143 inhibits both LFA-1 and Mac-1 with IC50 values <20 nM [1].

Integrin specificity Mac-1 Statin

Optimal Experimental Use Cases for XVA143 Based on Validated Differential Properties


Dissecting the Relationship Between Integrin Conformation and Adhesion Dynamics Under Shear Flow

XVA143's unique ability to induce an extended, intermediate-affinity conformation while simultaneously enhancing shear-dependent rolling makes it an indispensable tool for studies examining the biophysical relationship between LFA-1 extension, ligand affinity, and leukocyte rolling versus firm adhesion [1]. It enables experiments that require a clear separation of these mechanical adhesion phases.

Investigating LFA-1 Function Without Confounding Receptor Internalization or TCR Signaling Interference

In contrast to efalizumab, XVA143 does not trigger unscheduled αLβ2 internalization or disrupt TCR/CD3 recycling and ZAP70 expression [2]. This makes it the preferred LFA-1 inhibitor for studies of natural receptor trafficking, sustained surface expression requirements, or T-cell activation pathways where preserving upstream signaling fidelity is paramount.

Comparative Studies of Integrin Inhibitor Mechanisms and Downstream Biological Effect Profiles

XVA143 serves as the archetypal α/β I allosteric inhibitor in systematic comparator studies that benchmark the divergent biological outcomes of distinct LFA-1 inhibition mechanisms (α/β I allosteric vs. α I allosteric vs. mAb) [2]. Its well-characterized profile enables robust experimental designs for translational pharmacology and mechanism-of-action investigations.

Dual Inhibition of LFA-1 and Mac-1 in Inflammatory and Immune Cell Adhesion Models

Because XVA143 potently inhibits both LFA-1 and Mac-1 with IC50 values <20 nM [3], it is ideally suited for experimental systems where blockade of multiple β2 integrins is desired—such as comprehensive leukocyte adhesion blockade—unlike statin-derived inhibitors that are LFA-1 selective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for XVA143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.